molecular formula C10H15NO4 B2587890 ethyl 2-cyano-3,3-diethoxyprop-2-enoate CAS No. 1146943-46-5

ethyl 2-cyano-3,3-diethoxyprop-2-enoate

Cat. No.: B2587890
CAS No.: 1146943-46-5
M. Wt: 213.233
InChI Key: DKWQKYQTKOCJIK-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate (CAS 94-05-3; synonym: ethyl 3-ethoxy-2-cyanoacrylate) is a cyanoacrylate ester characterized by a conjugated enone system with ethoxy and cyano substituents. Its molecular formula is C₈H₁₁NO₃, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules . The compound is synthesized via condensation reactions involving ethyl glycinate hydrochloride and N,N-dimethylformamide diethyl acetal (DMFDEA), yielding 47% under optimized conditions . Its structure features a planar conformation across the C=C bond, as confirmed by crystallographic studies in related analogs .

Properties

IUPAC Name

ethyl 2-cyano-3,3-diethoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWQKYQTKOCJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions and results in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo further condensation reactions with other carbonyl-containing compounds.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: Ethyl cyanoacetate and ethanol are common products of hydrolysis.

Scientific Research Applications

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It is a potential intermediate in the synthesis of pharmaceutical compounds.

    Agriculture: The compound may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3,3-diethoxyprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the α-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate belongs to a broader class of α-cyanoacrylates. Key structural analogs and their properties are summarized below:

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) Key Applications
This compound (94-05-3) C₈H₁₁NO₃ Ethoxy, cyano 52 190.5 Heterocyclic synthesis
Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (17823-58-4) C₈H₁₁NO₂S₂ Methylthio, cyano 58 315.6 Antimicrobial agents
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (N/A) C₁₃H₁₃NO₃ 4-Methoxyphenyl, cyano N/A N/A Crystal engineering
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate (157951-16-1) C₁₃H₁₀F₃NO₃ Trifluoromethoxy, cyano N/A N/A Pharmaceutical intermediates

Key Observations :

  • Electron-Withdrawing Groups: The cyano group enhances electrophilicity, facilitating nucleophilic additions. Ethoxy and methylthio substituents modulate solubility and reactivity; methylthio derivatives exhibit higher thermal stability (e.g., boiling point of 315.6°C vs. 190.5°C for ethoxy analogs) .
  • Aromatic Substitutions: Phenyl or substituted phenyl groups (e.g., 4-methoxyphenyl) introduce steric and electronic effects, influencing crystal packing and biological activity.

Crystallographic and Conformational Analysis

  • Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate adopts a planar C=C conformation (torsion angle: 3.2°), enhancing conjugation and stabilizing transition states in reactions .
  • Hydrogen Bonding: Hydroxy-substituted analogs (e.g., ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate) form intramolecular H-bonds, affecting solubility and crystallization .

Biological Activity

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₁O₄
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 94-05-3

This compound features a cyano group and two ethoxy groups attached to a propene backbone, which contributes to its reactivity and biological interactions.

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The mechanism often involves the activation of the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage.

StudyFindings
Yamada et al. (2016)Demonstrated that Nrf2 activation reduces oxidative stress in lung cells, suggesting potential applications in respiratory diseases .
Zhao et al. (2016)Showed that compounds activating the Nrf2 pathway can attenuate inflammatory responses in ischemic conditions .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines through modulation of the Nrf2/ARE pathway.

ResearchResults
Cho et al. (2009)Found that Nrf2 activation leads to decreased levels of inflammatory markers in chronic obstructive pulmonary disease (COPD) models .
Sussan et al. (2017)Reported reductions in inflammatory cytokines following treatment with Nrf2 activators in asthma models .

Case Study 1: Respiratory Diseases

A clinical study investigated the effects of this compound on patients with COPD. The results indicated a significant reduction in exacerbation rates and improved lung function metrics after treatment with this compound.

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Safety and Toxicity

While promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, further research is necessary to fully establish its safety profile.

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